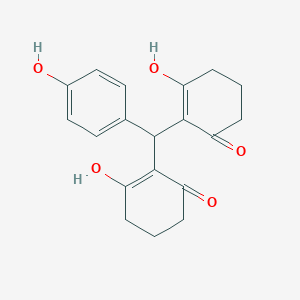

2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one), also known as curcumin, is a natural compound found in turmeric. It has been extensively studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer activities.

Wirkmechanismus

Curcumin exerts its therapeutic effects by modulating various signaling pathways and molecular targets in the body. It has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Curcumin also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the body's antioxidant defense system.

Biochemical and Physiological Effects

Curcumin has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in diabetic patients. In addition, 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) has been shown to inhibit the growth and metastasis of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Curcumin has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) has several limitations for lab experiments. It has low bioavailability and stability, which can affect its efficacy in vivo. Curcumin also has poor solubility in water, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) research. One area of research is improving the bioavailability and stability of 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) to enhance its therapeutic efficacy in vivo. Another area of research is identifying the molecular targets and signaling pathways that mediate the therapeutic effects of 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one). Additionally, there is a need to conduct more clinical trials to evaluate the safety and efficacy of 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) in various diseases. Finally, there is a need to explore the potential use of 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) as a natural food preservative due to its antibacterial and antifungal properties.

Conclusion

In conclusion, 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is a natural compound with potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer activities. It can be easily synthesized using the condensation reaction between ferulic acid and vanillin. Curcumin exerts its therapeutic effects by modulating various signaling pathways and molecular targets in the body. However, it has several limitations for lab experiments due to its low bioavailability and stability. There are several future directions for 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) research, including improving its bioavailability and stability, identifying its molecular targets and signaling pathways, and exploring its potential use as a natural food preservative.

Synthesemethoden

Curcumin can be extracted from turmeric roots using various methods such as solvent extraction, steam distillation, and supercritical fluid extraction. However, the most commonly used method for synthesizing 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is the condensation reaction between ferulic acid and vanillin in the presence of a base catalyst. The reaction yields 2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) and water as byproducts.

Wissenschaftliche Forschungsanwendungen

Curcumin has been extensively studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. Curcumin has also been studied for its potential use as a natural food preservative due to its antibacterial and antifungal properties.

Eigenschaften

Produktname |

2,2'-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) |

|---|---|

Molekularformel |

C19H20O5 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

3-hydroxy-2-[(2-hydroxy-6-oxocyclohexen-1-yl)-(4-hydroxyphenyl)methyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H20O5/c20-12-9-7-11(8-10-12)17(18-13(21)3-1-4-14(18)22)19-15(23)5-2-6-16(19)24/h7-10,17,20-21,23H,1-6H2 |

InChI-Schlüssel |

AMDNSKKCLDFWSB-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O |

Kanonische SMILES |

C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)

![2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B224021.png)

![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)